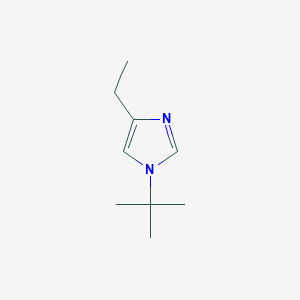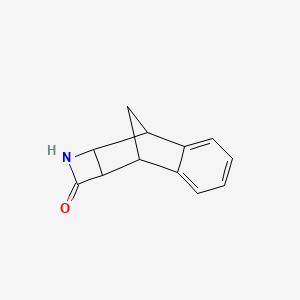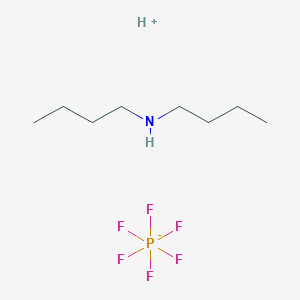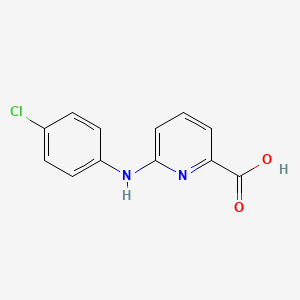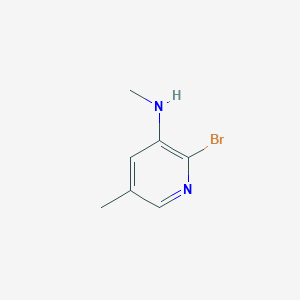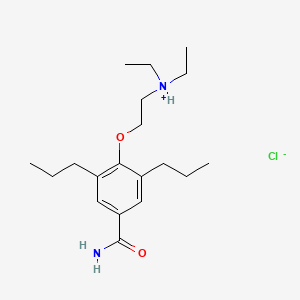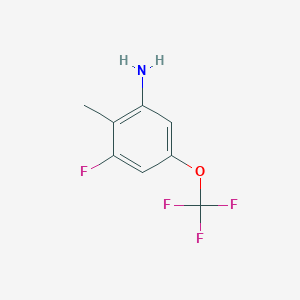
1-(3-(1H-Imidazol-1-yl)propyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1H-Imidazol-1-yl)propyl)guanidine is a compound that features both an imidazole ring and a guanidine group The imidazole ring is a five-membered ring containing two nitrogen atoms, while the guanidine group consists of a carbon atom double-bonded to a nitrogen atom and single-bonded to two other nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-(1H-Imidazol-1-yl)propyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 1-(3-bromopropyl)imidazole with guanidine. The reaction typically occurs in a polar solvent such as dimethylformamide (DMF) under reflux conditions. The bromine atom in 1-(3-bromopropyl)imidazole is substituted by the guanidine group, forming the desired product.
Industrial Production Methods: For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(1H-Imidazol-1-yl)propyl)guanidine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The guanidine group can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring or the guanidine group can be substituted by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Imidazole N-oxide derivatives.
Reduction: Amino derivatives.
Propiedades
Fórmula molecular |
C7H13N5 |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
2-(3-imidazol-1-ylpropyl)guanidine |
InChI |
InChI=1S/C7H13N5/c8-7(9)11-2-1-4-12-5-3-10-6-12/h3,5-6H,1-2,4H2,(H4,8,9,11) |
Clave InChI |
GBLGQHVJRVJVLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)CCCN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



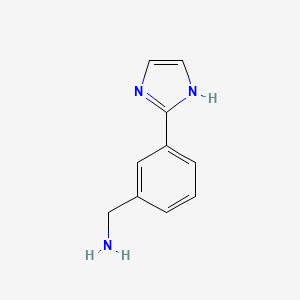
![2-Bromo-6,7-difluorobenzo[d]thiazole](/img/structure/B12815653.png)
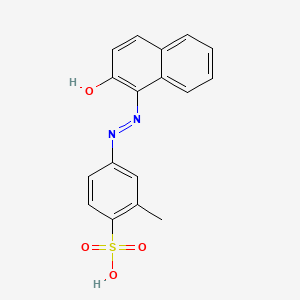
![3-Amino-6-(3-methoxyphenyl)-2-((2-(3-methoxyphenyl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12815673.png)
